[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine
CAS No.:
VCID: VC20358696
Molecular Formula: C9H11F2N
Molecular Weight: 171.19 g/mol
* For research use only. Not for human or veterinary use.
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine -](/images/structure/VC20358696.png)
Description |
[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine is a chemical compound belonging to the class of amines, specifically a secondary amine. It features a difluorophenyl group attached to an ethylamine moiety, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound exhibits chirality due to its asymmetric carbon atom, making it an enantiomerically active substance. Synthesis MethodsThe synthesis of [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine typically involves the reaction of 2,4-difluoroacetophenone with methylamine. This process can be optimized using continuous flow reactors for large-scale production, enhancing efficiency and yield. Catalysts such as palladium on carbon may be utilized to improve reaction rates during the reductive amination process. Chemical ReactivityThe chemical reactivity of [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine is influenced by its functional groups. The secondary amine can participate in various chemical reactions, including substitution and addition reactions. The presence of fluorine atoms enhances its electrophilic character during substitution reactions, contributing to its unique reactivity patterns compared to non-fluorinated analogs. Biological Activity and ApplicationsThe biological activity of [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine is attributed to its interactions with specific molecular targets such as enzymes or receptors. The difluorophenyl group increases binding affinity and specificity, enabling modulation of biological pathways effectively. This compound may act as an inhibitor or activator for certain enzymes, leading to significant downstream effects on cellular processes. Research Findings and Future DirectionsResearch on [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine focuses on its potential applications in medicinal chemistry. The compound's unique structure and properties make it a candidate for pharmaceutical development, particularly in targeting specific receptors or enzymes. Further studies are needed to fully explore its therapeutic potential and to understand its interactions with biological systems. |
---|---|
Product Name | [(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine |
Molecular Formula | C9H11F2N |
Molecular Weight | 171.19 g/mol |
IUPAC Name | (1S)-1-(2,4-difluorophenyl)-N-methylethanamine |
Standard InChI | InChI=1S/C9H11F2N/c1-6(12-2)8-4-3-7(10)5-9(8)11/h3-6,12H,1-2H3/t6-/m0/s1 |
Standard InChIKey | WZTWPNDSZMOORY-LURJTMIESA-N |
Isomeric SMILES | C[C@@H](C1=C(C=C(C=C1)F)F)NC |
Canonical SMILES | CC(C1=C(C=C(C=C1)F)F)NC |
PubChem Compound | 29904188 |
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume